

Structure-Activity Relationship of Piperidinyl-Pyrrolidinones: Engineering GluN2B Negative Allosteric Modulators

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Compound of Interest

Compound Name:	4-Butyl-1-(piperidin-1-yl)pyrrolidin-2-one
CAS No.:	651311-29-4
Cat. No.:	B12591938

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Executive Summary

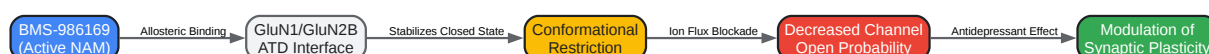
The rapid-acting antidepressant effects of ketamine have revolutionized the treatment of Major Depressive Disorder (MDD) and Treatment-Resistant Depression (TRD). However, ketamine's mechanism as a non-selective N-methyl-D-aspartate (NMDA) receptor pore blocker carries significant dissociative and psychotomimetic liabilities. To decouple therapeutic efficacy from these adverse effects, drug development has shifted toward subunit-selective modulation.

As an application scientist overseeing neuropharmacological assay design, I have observed that targeting the GluN2B subunit via Negative Allosteric Modulators (NAMs) offers a highly precise intervention. This whitepaper deconstructs the structure-activity relationship (SAR) of the piperidinyl-pyrrolidinone chemotype—a breakthrough class of GluN2B NAMs—detailing the mechanistic rationale, electronic modulation strategies, and the self-validating experimental protocols required to optimize this scaffold for clinical use[1].

Mechanistic Rationale: The GluN2B Allosteric Site

Unlike orthosteric antagonists that compete with glutamate or glycine, or channel blockers that plug the ion pore, GluN2B NAMs bind to the amino-terminal domain (ATD) interface of the GluN1/GluN2B heterodimer[2].

Binding at this allosteric site stabilizes a closed conformation of the receptor, which decreases the channel's open probability. This partial, modulatory blockade is critical: it dampens the hyperactive glutamatergic transmission associated with depressive pathology while preserving the basal synaptic function necessary for normal cognition.



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Fig 2. Mechanism of action for GluN2B negative allosteric modulation.

Scaffold Evolution: The Piperidinyl-Pyrrolidinone Chemotype

Conformational Restriction and Initial Lead Identification

Early high-throughput screening hits for GluN2B NAMs often possessed highly flexible linkers, which contributed to off-target promiscuity and poor pharmacokinetic profiles. By incorporating two independent ring constraints, researchers developed the conformationally restricted piperidinyl-pyrrolidinone scaffold. This yielded the initial lead compound, BMT-108908. While this molecule exhibited potent GluN2B affinity (

= 1.4 nM), it suffered from severe human ether-a-go-go-related gene (hERG) channel inhibition (

~400 nM), presenting an unacceptable cardiovascular liability[1].

Electronic Modulation to Abrogate hERG Toxicity

In drug design, hERG liabilities frequently stem from the trapping of basic amines within the channel pore via cation-

interactions with aromatic residues (Tyr652 and Phe656). To disrupt this interaction without adding steric bulk that might compromise the tight GluN2B binding pocket, researchers employed electronic modulation.

The introduction of a

-fluorine atom on the piperidine ring exerted a strong inductive electron-withdrawing effect. This single substitution reduced the

of the basic nitrogen by approximately 2 log units (from ~6.4 down to 4.4)[3]. By drastically reducing the fraction of protonated amine at physiological pH, the hERG interaction was abolished. The resulting optimized lead, BMS-986169, maintained single-digit nanomolar affinity for GluN2B (

= 4.0 nM) while shifting the hERG

to 28.4

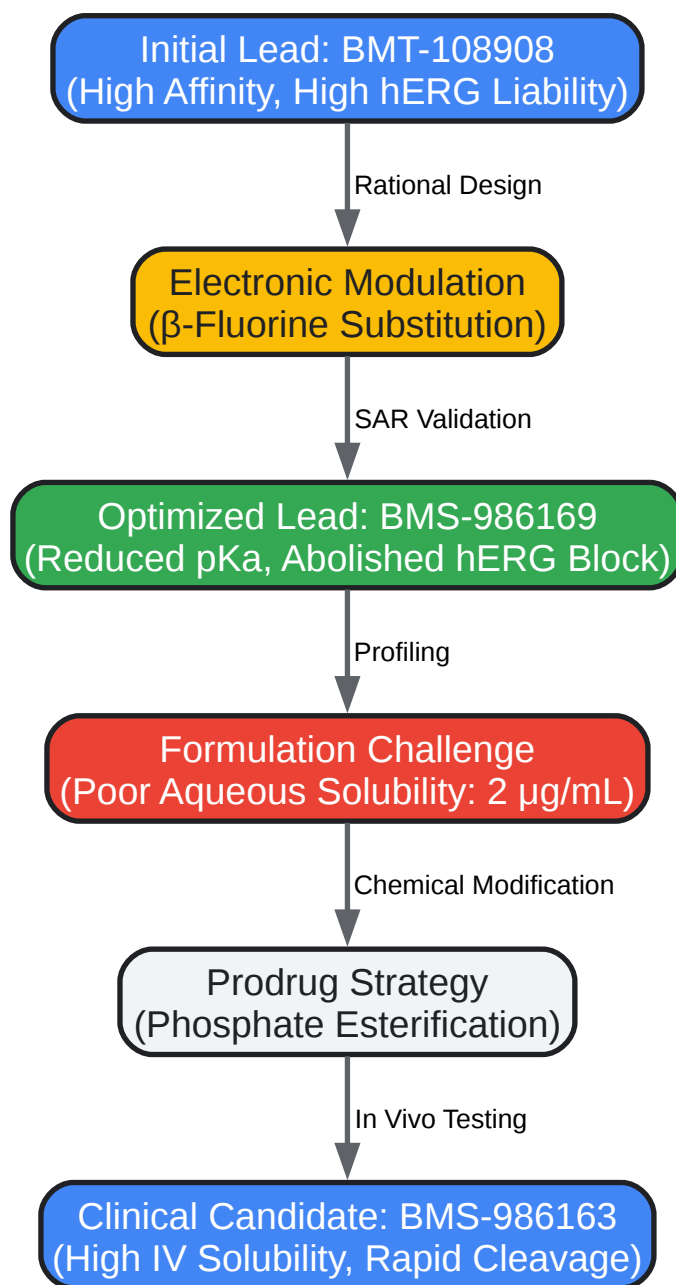
M—a >70-fold improvement in the safety margin.

Physicochemical Optimization via Prodrug Strategy

While BMS-986169 possessed an ideal polar surface area (44 Å²) and LogD (2.9) for blood-brain barrier (BBB) penetration, its high lipophilicity resulted in poor aqueous solubility (2

g/mL at pH 7.4)[3]. For an intravenous (IV) therapy intended for rapid administration in TRD, this was a critical formulation flaw.

The team engineered a water-soluble phosphate prodrug, BMS-986163. Upon IV administration, endogenous phosphatases rapidly cleave the phosphate ester, releasing the active parent drug (BMS-986169) to achieve >90% brain receptor occupancy and robust antidepressant-like activity in vivo[4].



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Fig 1. SAR optimization workflow of piperidiny-pyrrolidinone GluN2B NAMs.

Quantitative SAR Summary

The following table summarizes the critical physicochemical and pharmacological shifts achieved during the optimization of the piperidiny-pyrrolidinone scaffold.

Compound	GluN2B Affinity ()	hERG Inhibition ()	Piperidine	Aqueous Solubility (pH 7.4)	Brain Occupancy (In Vivo)
BMT-108908	1.4 nM	~400 nM	~6.4	Low	92% (at 1 mg/kg IV)
BMS-986169	4.0 nM	28.4 M	4.4	2 g/mL	95% (at 3 mg/kg IV)
BMS-986163	Prodrug (Inactive)	N/A	N/A	High (Water Soluble)	>90% (via active parent)

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the data driving this SAR must be generated through highly controlled, self-validating assay architectures. Below are the definitive protocols used to profile these compounds.

Protocol 1: In Vitro Radioligand Displacement Assay (GluN2B Affinity)

- Causality: To confirm that the compound binds specifically to the allosteric ATD interface rather than the orthosteric glutamate/glycine sites, we measure the displacement of a known tritiated NAM (e.g., ifenprodil or Ro 25-6981).
- Step-by-Step:
 - Prepare rat forebrain membrane homogenates in 50 mM Tris-HCl buffer. Critical Step: Strictly control the buffer at pH 7.4, as GluN2B NAM affinity is highly pH-dependent due to the receptor's proton sensor mechanism.

- Incubate 50 g of membrane protein with 2 nM ifenprodil and varying concentrations of the test compound (e.g., BMS-986169) for 120 minutes at 4°C to reach equilibrium.
- Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine.
- Wash filters three times with cold buffer and quantify retained radioactivity via liquid scintillation counting.
- Self-Validating System: Non-specific binding (NSB) must be defined on every plate using 10 M unlabeled ifenprodil. A reference compound is included to calculate the Z'-factor; plates with $Z' < 0.6$ are automatically rejected.

Protocol 2: Automated hERG Patch-Clamp Electrophysiology

- Causality: Automated patch-clamp provides a high-fidelity assessment of currents to evaluate cardiovascular liability.
- Step-by-Step:
 - Culture stably transfected HEK293 cells expressing the hERG channel.
 - Apply a voltage protocol: hold at -80 mV, depolarize to +40 mV for 2 seconds (to open and inactivate the channel), and repolarize to -50 mV for 2 seconds.
 - Measure the peak tail current during the -50 mV repolarization phase, where hERG block by basic amines is most prominent.
 - Perfuse the test compound (e.g., BMT-108908 vs. BMS-986169) for 5 minutes and record the fractional block of the tail current.
- Self-Validating System: The protocol mandates continuous monitoring of series resistance (

). If

fluctuates by >20% during the recording, the cell's data is excluded. Dofetilide (100 nM) is perfused at the end of every recording as a positive control to ensure 100% channel block, validating the assay's dynamic range.

Protocol 3: Ex Vivo Receptor Occupancy (Target Engagement)

- Causality: In vitro affinity does not guarantee in vivo target engagement due to BBB permeability and plasma protein binding. We utilize an ex vivo

MK-801 binding assay. Because MK-801 only binds to the open state of the NMDA receptor, a NAM (which stabilizes the closed state) will functionally reduce MK-801 binding[5].

- Step-by-Step:
 - Administer the prodrug (BMS-986163) intravenously to mice at 3 mg/kg.
 - At

(e.g., 15 minutes post-dose), euthanize the animal and rapidly dissect the hippocampus and prefrontal cortex.
 - Prepare fresh brain slices or homogenates and incubate with a sub-saturating concentration of

MK-801.
 - Measure the reduction in radioligand binding compared to vehicle-treated controls to calculate the percentage of receptor occupancy.
- Self-Validating System: A parallel LC-MS/MS quantification of both plasma and brain homogenate must be performed. This correlates the free brain concentration of the cleaved parent drug (BMS-986169) with the observed pharmacodynamic occupancy, ensuring the effect is driven by the expected pharmacokinetic exposure.

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